molecular formula C13H20O3 B15096788 Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate

Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15096788
M. Wt: 224.30 g/mol
InChI Key: ZYSAZWUGDXRNFJ-UHFFFAOYSA-N
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Description

Ethyl (-)-camphorcarboxylate is an organic compound derived from camphor, a bicyclic monoterpene. This compound is an ester formed by the reaction of camphorcarboxylic acid with ethanol. It is known for its distinct camphor-like odor and is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (-)-camphorcarboxylate can be synthesized through the esterification of (-)-camphorcarboxylic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (-)-camphorcarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ethyl (-)-camphorcarboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl (-)-camphorcarboxylate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Camphorcarboxylic acid and other oxidized derivatives.

    Reduction: Camphorcarbinol and other reduced forms.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (-)-camphorcarboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (-)-camphorcarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release camphorcarboxylic acid and ethanol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar reactivity but different applications.

    Methyl (-)-camphorcarboxylate: A closely related ester with a methyl group instead of an ethyl group.

    Camphor: The parent compound from which ethyl (-)-camphorcarboxylate is derived.

Uniqueness

Ethyl (-)-camphorcarboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its camphor-like odor and reactivity make it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C13H20O3/c1-5-16-11(15)9-8-6-7-13(4,10(9)14)12(8,2)3/h8-9H,5-7H2,1-4H3

InChI Key

ZYSAZWUGDXRNFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C1=O)(C2(C)C)C

Origin of Product

United States

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